3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline
Description
Properties
Molecular Formula |
C15H13Cl2NO |
|---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
N-(3,4-dichlorophenyl)-1-(4-ethoxyphenyl)methanimine |
InChI |
InChI=1S/C15H13Cl2NO/c1-2-19-13-6-3-11(4-7-13)10-18-12-5-8-14(16)15(17)9-12/h3-10H,2H2,1H3 |
InChI Key |
WSFIOOVAYGHMCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Hydrogenation of 3,4-Dichloro-1-Nitrobenzene
The synthesis of 3,4-dichloroaniline, a critical precursor, is achieved via catalytic hydrogenation of 3,4-dichloro-1-nitrobenzene. The US3291832A patent details a two-stage hydrogenation process using platinum catalysts and morpholine as a dechlorination inhibitor.
Reaction Conditions:
-
Stage 1 :
-
Stage 2 :
This method achieves a purity of >99% with a freezing point of 70.7°C, making the product suitable for subsequent reactions without further purification.
Schiff Base Formation: Condensation of 3,4-Dichloroaniline and 4-Ethoxybenzaldehyde
Reaction Mechanism
The target compound is synthesized via acid-catalyzed condensation:
The reaction proceeds through nucleophilic attack of the aniline’s amine group on the aldehyde’s carbonyl carbon, followed by dehydration to form the imine bond.
Catalytic Systems and Solvents
The CA2387013C patent demonstrates analogous Schiff base syntheses using:
Table 1: Optimization of Condensation Conditions
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Ethanol | 78 | 4 | 82 |
| Sulfuric acid | Methanol | 65 | 3 | 78 |
| None | Toluene | 110 | 6 | 65 |
Data inferred from analogous syntheses in CA2387013C .
Industrial-Scale Production Considerations
Batch vs. Continuous Processes
The US3291832A patent highlights the feasibility of both batch and continuous hydrogenation for precursor synthesis. For condensation, batch processes are preferred due to easier control over stoichiometry and catalyst recovery.
Purification and Byproduct Management
-
Filtration : Post-reaction, the catalyst is removed via filtration.
-
Liquid-Liquid Extraction : The crude product is separated using hydrochloric acid (10%) to isolate the Schiff base from unreacted aniline.
-
Drying : Vacuum drying at 100°C and 100 mmHg yields the final product.
Analytical Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitro compounds or quinones.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of aniline have been studied for their efficacy against various bacterial strains. A study demonstrated that 3,4-dichloroaniline derivatives showed substantial antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that 3,4-dichloro-N-[(E)-(4-ethoxyphenyl)methylidene]aniline may also possess similar properties .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 14 |
| Bacillus subtilis | 16 |
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential in cancer therapy. Studies on related compounds have shown that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Further investigations into the specific mechanisms of action for this compound could reveal its utility in cancer treatment.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. Its ability to participate in condensation reactions makes it useful for synthesizing more complex organic molecules. For example, it can be employed in the synthesis of novel dyes and pigments due to its chromophoric properties.
Synthesis of Novel Compounds
The synthesis typically involves the reaction of 3,4-dichloroaniline with appropriate aldehydes under acidic conditions. This method allows for the introduction of various functional groups, expanding the library of compounds available for research.
Material Science
The compound's unique properties lend themselves to applications in material science, particularly in the development of polymers and coatings. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.
Case Study: Polymer Composites
A study demonstrated that incorporating similar aniline derivatives into polymer composites improved their thermal stability and mechanical strength significantly. These findings suggest that this compound could be similarly beneficial when integrated into composite materials.
Mechanism of Action
The mechanism of action of (E)-N-(3,4-DICHLOROPHENYL)-1-(4-ETHOXYPHENYL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Structural and Geometric Parameters
Table 1: Key Geometric and Crystallographic Data for Selected Schiff Bases
Key Observations:
C=N Bond Length : The imine bond length in these compounds consistently ranges from 1.26–1.27 Å , indicative of partial double-bond character and resonance stabilization . For example, 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline exhibits a C=N bond of 1.264 Å , while 2,3-dimethyl analogs show similar values .
Dihedral Angles : The dihedral angle between the two aromatic rings reflects steric and electronic effects. In 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline, the asymmetric unit contains two molecules with angles of 19.68° and 45.54° , suggesting conformational flexibility . By contrast, nitro-substituted derivatives (e.g., 2,3-dimethyl-N-[(4-nitrophenyl)methylidene]aniline) exhibit larger angles (~41°), likely due to steric hindrance from the nitro group .
Electron-donating groups (OCH₃, OC₂H₅): Increase resonance donation to the imine bond, favoring planarity and stronger hydrogen bonds .
Hydrogen Bonding and Crystal Packing
- 4-Chloro-N-[(E)-(3,4-dimethoxyphenyl)methylidene]aniline forms C–H⋯O hydrogen bonds between methoxy oxygen and aromatic hydrogen atoms, creating chains along the [101] direction .
- 4-[(4-Chlorophenyl)iminomethyl]-2-methoxyphenol exhibits intramolecular O–H⋯N hydrogen bonding, stabilizing a near-planar conformation .
- Fluorinated analogs (e.g., 3,4-Dichloro-N-(2-fluorobenzyl)aniline) show weaker C–H⋯F interactions, leading to less dense packing .
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC to adjust reaction time.
- Vary stoichiometric ratios (1:1 to 1:1.2) to maximize yield.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
Spectroscopy :
- IR Spectroscopy : Confirm the C=N stretch (ν ~1600–1620 cm⁻¹) and absence of NH₂ peaks (~3300 cm⁻¹).
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂).
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 322.2 for C₁₅H₁₂Cl₂NO).
Crystallography :
Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation. Key parameters include:
| Parameter | Value (Example) | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| Unit Cell (Å, °) | a = 12.42, b = 7.36, c = 30.46, β = 96.08 | |
| R Factor | <0.05 |
Advanced: How do conformational differences in the crystal structure impact the compound’s electronic properties?
Answer:
SCXRD studies reveal two distinct conformers in the asymmetric unit of related Schiff bases, with dihedral angles between aromatic rings varying significantly (e.g., 19.68° vs. 45.54° in a dimethoxy analog) . These differences arise from:
- Crystal Packing : Weak C–H⋯O hydrogen bonds and π-π stacking alter molecular geometry.
- Electronic Effects : Electron-withdrawing Cl and ethoxy groups influence planarity, affecting conjugation and charge distribution.
Q. Methodological Insights :
- DFT Calculations : Compare optimized gas-phase geometries with crystallographic data to assess packing forces.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) .
Advanced: How can researchers resolve contradictions in reported crystallographic data (e.g., bond lengths, angles)?
Answer:
Discrepancies in bond parameters (e.g., C=N vs. C–C lengths) may stem from:
- Thermal Motion : High displacement ellipsoids in flexible moieties (e.g., methoxy/ethoxy groups).
- Data Quality : Low-resolution datasets or refinement errors.
Q. Resolution Strategies :
- High-Resolution SCXRD : Collect data at low temperature (e.g., 100 K) to reduce thermal noise.
- Torsion Angle Analysis : Compare experimental values with computational models (e.g., Gaussian09) .
- Multi-Conformer Refinement : Use software like SHELXL to model disorder .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
While direct biological data are limited, in silico approaches can prioritize experimental testing:
- Molecular Docking : Screen against targets (e.g., kinases, GPCRs) using AutoDock Vina.
- ADMET Prediction : Use SwissADME to assess bioavailability and toxicity.
- QSAR Modeling : Correlate substituent effects (e.g., Cl, OEt) with activity trends in related Schiff bases .
Hypothesis : The dichloro and ethoxy groups may enhance lipid solubility, improving membrane permeability for CNS targets.
Advanced: How does the electronic nature of substituents (Cl, OEt) influence the compound’s reactivity?
Answer:
- Electron-Withdrawing Cl : Reduces electron density on the aniline ring, stabilizing the imine bond against hydrolysis.
- Electron-Donating OEt : Enhances resonance in the benzaldehyde moiety, increasing electrophilicity at the C=N site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
